molecular formula C5H5ClN2O2 B3375309 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1093414-62-0

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375309
CAS No.: 1093414-62-0
M. Wt: 160.56 g/mol
InChI Key: YZRGCZRXBDFQPO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The intermediate product is then subjected to further reaction with formic acid to yield the final compound . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as methanol or ethanol, and using catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazoles
  • Carboxylates
  • Alcohols
  • Fused heterocyclic compounds

Scientific Research Applications

Chemistry: 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It exhibits antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use in designing inhibitors for specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique reactivity makes it valuable for creating specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Comparison: 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its substituents. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position distinguishes it from other pyrazole derivatives.

Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRGCZRXBDFQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093414-62-0
Record name 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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